Bis(5-bromo-2-thienyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(5-bromothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOCRCSAFQXOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis 5 Bromo 2 Thienyl Methanone and Its Analogues
Direct Synthesis Strategies for Bis(5-bromo-2-thienyl)methanone
Direct synthesis methods aim to construct the target molecule in a highly convergent manner, often by forming the central ketone linkage between two pre-functionalized thiophene (B33073) rings.
The Friedel-Crafts acylation is a classic and widely utilized method for the formation of aryl ketones. In the context of thiophene chemistry, this reaction involves the electrophilic substitution of a thiophene ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.orgsigmaaldrich.commasterorganicchemistry.com Thiophene is more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating nature of the sulfur atom. numberanalytics.com
The regioselectivity of Friedel-Crafts acylation on thiophene is a critical consideration. Attack of the electrophile preferentially occurs at the 2-position (α-position) over the 3-position (β-position). numberanalytics.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be represented by more resonance structures. stackexchange.comechemi.com
For the synthesis of this compound, a potential Friedel-Crafts approach would involve the acylation of 2-bromothiophene (B119243) with 5-bromo-2-thenoyl chloride. The presence of the bromine atom at the 5-position deactivates the ring, but the directing effect of the sulfur atom still favors acylation at the vacant 2-position. Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). masterorganicchemistry.comgoogle.com However, the use of milder Lewis acids like zinc chloride (ZnCl₂) can be advantageous in minimizing side reactions and catalyst-substrate complexation. google.comresearchgate.net
| Catalyst | Acylating Agent | Substrate | Key Features |
| AlCl₃, FeCl₃ | Acyl halides, Anhydrides | Thiophene | Classic Lewis acids, high reactivity. masterorganicchemistry.com |
| ZnCl₂ | Acyl halides, Anhydrides | Thiophene | Milder catalyst, reduces side reactions. google.comresearchgate.net |
| Ytterbium(III) trifluoromethanesulfonate | Acyl chlorides, Anhydrides | Thiophene, Furan | Can be used in ionic liquids. researchgate.net |
| Zeolite C25 | Acetic anhydride | Thiophene | Heterogeneous catalyst, environmentally friendly. researchgate.net |
Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. These methods provide versatile and highly efficient routes to diaryl ketones, including bis(thienyl)methanones.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a robust method for forming biaryl compounds by reacting an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net To synthesize a ketone functionality, a carbonylative approach can be employed, where carbon monoxide is incorporated into the reaction. Alternatively, a pre-existing carbonyl group can be part of one of the coupling partners. For instance, the Suzuki coupling of a thienylboronic acid with a 5-bromo-2-thenoyl chloride could yield the desired ketone.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgsynarchive.com This reaction is known for its tolerance of a wide range of functional groups. orgsyn.org A carbonylative Stille coupling can be used to introduce the ketone moiety. wikipedia.org For example, the reaction of 2-bromo-5-(tributylstannyl)thiophene with 2,5-dibromothiophene (B18171) in the presence of a palladium catalyst and carbon monoxide could potentially form this compound. The synthesis of bis(thien-2-yl)-3-cyclobuten-1,2-dione has been achieved using a Stille cross-coupling reaction. semanticscholar.org
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgacs.org This reaction is a powerful tool for C-C bond formation. The synthesis of polythiophenes has been achieved using the Kumada coupling. wikipedia.org A Kumada-type coupling could be envisioned between a thienyl Grignard reagent and a thenoyl chloride to form the methanone (B1245722) linkage.
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Suzuki | Thienylboronic acid/ester | 5-Bromo-2-thenoyl chloride | Palladium | Mild conditions, high functional group tolerance. mdpi.comrsc.org |
| Stille | Organostannane | Organohalide | Palladium | Tolerates a wide variety of functional groups. synarchive.comorgsyn.orgsemanticscholar.org |
| Kumada | Grignard reagent | Organohalide | Nickel or Palladium | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |
Precursor Synthesis and Regioselective Functionalization of Thiophenes
The synthesis of this compound often necessitates the preparation of appropriately functionalized thiophene precursors. Regioselective reactions are paramount in ensuring the correct placement of substituents on the thiophene ring.
Bromination is a key step in the synthesis of the target molecule. N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for the regioselective bromination of thiophenes. tandfonline.comtcichemicals.comresearchgate.net The reaction typically proceeds via an electrophilic substitution mechanism. researchgate.net
The use of NBS in solvents like acetic acid or acetonitrile (B52724) allows for the selective bromination of the highly reactive α-positions (2 and 5) of the thiophene ring. tandfonline.comtcichemicals.com For unsubstituted thiophene, treatment with one equivalent of NBS yields 2-bromothiophene, while two equivalents lead to the formation of 2,5-dibromothiophene. researchgate.net The reaction conditions can be controlled to achieve high yields and selectivity. tandfonline.com
| Reagent | Substrate | Product | Conditions | Yield |
| NBS | 2-Methylbenzo[b]thiophene | 3-Bromo-2-methylbenzo[b]thiophene | Acetonitrile, 0 °C to RT | 99% tcichemicals.com |
| NBS | Thiophene | 2,5-Dibromothiophene | Hexafluoroisopropanol, RT | 89% researchgate.net |
| NBS | 3-Substituted Thiophenes | 2-Bromo-3-substituted thiophenes | Glacial acetic acid, RT | >99% regioselectivity tandfonline.com |
As discussed in section 2.1.1, electrophilic acylation (Friedel-Crafts reaction) is a direct method for introducing a methanone linkage onto a thiophene ring. numberanalytics.com This involves reacting a thiophene derivative with an acylating agent in the presence of a Lewis acid. google.com
Organometallic routes provide an alternative and often more controlled method for forming the C-C bond of the ketone. This can involve the reaction of an organometallic derivative of thiophene, such as a thienyllithium or thienyl Grignard reagent, with a suitable electrophile. For example, the reaction of 5-bromo-2-thienyllithium with a 5-bromo-2-thenoyl chloride derivative could be a viable route. The synthesis of 3,3′-bis(indolyl)methanone has been achieved through the reaction of a bis(indole) product with hydrazine (B178648) hydrate. acs.org Similarly, bis-7-azaindolyl methanone derivatives have been synthesized via oxidation of the corresponding methylene-bridged precursors. nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the key synthetic reactions is crucial for optimizing reaction conditions and predicting outcomes.
The mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from the reaction of the acyl halide or anhydride with the Lewis acid. sigmaaldrich.commasterorganicchemistry.com This acylium ion then attacks the electron-rich thiophene ring in an electrophilic aromatic substitution reaction. The regioselectivity for attack at the 2-position is explained by the superior resonance stabilization of the resulting cationic intermediate compared to attack at the 3-position. stackexchange.comechemi.com
The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Kumada couplings are well-established and generally proceed through a catalytic cycle involving three main steps:
Oxidative Addition: The organohalide adds to the Pd(0) catalyst, forming a Pd(II) species.
Transmetalation: The organometallic reagent (organoboron, organotin, or organomagnesium) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product. wikipedia.org
Mechanistic studies of the bromination of thiophenes with NBS suggest that the reaction proceeds through an electrophilic substitution pathway. researchgate.net Computational studies have investigated the Gibbs free energy surfaces and indicate that the formation of a bromonium ion intermediate is favorable. researchgate.net
Understanding Reactivity Profiles under Various Reaction Conditions
The synthesis of this compound can be logically approached in two main stages: the synthesis of the di(2-thienyl)methanone precursor followed by its selective bromination. The reactivity of the starting materials and intermediates under different reaction conditions is crucial for achieving high yields and purity of the desired product.
Formation of the Di(2-thienyl)methanone Core:
The most common and direct method for synthesizing di(2-thienyl)methanone is through the Friedel-Crafts acylation of thiophene. libretexts.orgyoutube.comnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of thiophene with an acylating agent in the presence of a Lewis acid catalyst. libretexts.orgyoutube.com The choice of the acylating agent and catalyst significantly influences the reaction's efficiency and conditions.
One plausible route involves the use of phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene to react with two equivalents of thiophene. This method, while effective, requires careful handling due to the high toxicity of phosgene. A milder alternative is the acylation of thiophene with 2-thenoyl chloride , which can be synthesized from 2-thiophenecarboxylic acid. This reaction would yield di(2-thienyl)methanone.
The selection of the Lewis acid catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can sometimes lead to side reactions or decomposition of the sensitive thiophene ring. wikipedia.orgresearchgate.net Milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) can offer better control and selectivity. wikipedia.orgresearchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or carbon disulfide at temperatures ranging from 0 °C to room temperature.
| Catalyst | Typical Reaction Conditions | Notes |
| Aluminum chloride (AlCl₃) | Inert solvent (e.g., CS₂, CH₂Cl₂), 0 °C to RT | Highly reactive, may require stoichiometric amounts. wikipedia.orgresearchgate.net |
| Ferric chloride (FeCl₃) | Inert solvent, RT | Milder alternative to AlCl₃. wikipedia.org |
| Zinc chloride (ZnCl₂) | Can be used in catalytic amounts, sometimes under solvent-free conditions. researchgate.net | |
| Tin(IV) chloride (SnCl₄) | Inert solvent, controlled temperature | Offers good selectivity. |
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Thiophene.
Bromination of Di(2-thienyl)methanone:
Once the di(2-thienyl)methanone core is synthesized, the next step is the introduction of bromine atoms at the 5 and 5' positions. The thiophene ring is highly activated towards electrophilic substitution, particularly at the C2 and C5 positions. The carbonyl group of the methanone is a deactivating group, which slightly reduces the reactivity of the thiophene rings but still directs incoming electrophiles to the positions furthest from it, which are the C5 and C5' positions.
The most common and effective reagent for the selective bromination of thiophenes is N-bromosuccinimide (NBS) . youtube.com This reagent is favored over elemental bromine (Br₂) as it provides a low concentration of bromine in the reaction mixture, which helps to prevent over-bromination and the formation of byproducts. The reaction is typically carried out in a solvent such as chloroform, carbon tetrachloride, or acetic acid, often in the dark to prevent radical side reactions.
The reaction of di(2-thienyl)methanone with two equivalents of NBS would be expected to yield this compound with high regioselectivity. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure the formation of the desired dibrominated product.
| Reagent | Solvent | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | Chloroform, Acetic Acid, or DMF | Room Temperature, Dark | High regioselectivity for the 5,5'-positions. youtube.com |
| Bromine (Br₂) | Acetic Acid | Room Temperature | Less selective, can lead to polybromination. |
Table 2: Brominating Agents for Di(2-thienyl)methanone.
Stereochemical and Regiochemical Control in Syntheses
Regiochemical Control:
The regiochemistry of the synthesis of this compound is a critical aspect, particularly during the bromination step. The inherent electronic properties of the thiophene ring dictate the position of electrophilic attack. The sulfur atom in the thiophene ring can stabilize a positive charge at the adjacent carbon atoms (C2 and C5) through resonance. This makes these positions significantly more nucleophilic and thus more susceptible to electrophilic substitution than the C3 and C4 positions.
In the case of di(2-thienyl)methanone, the carbonyl group acts as a meta-directing deactivator. However, the strong activating effect of the sulfur atom in each thiophene ring overrides this, and electrophilic substitution still preferentially occurs at the available α-positions (C5 and C5'). The deactivating effect of the carbonyl group primarily serves to make the thiophene rings less reactive than unsubstituted thiophene, requiring controlled reaction conditions to achieve efficient substitution. The use of NBS is key to this control, as it provides a mild source of electrophilic bromine, favoring monosubstitution at the most reactive site of each ring. Therefore, the synthesis of this compound is expected to be highly regioselective, yielding predominantly the 5,5'-dibromo isomer.
Stereochemical Control:
The target molecule, this compound, is a symmetrical molecule and does not possess any stereocenters. Therefore, considerations of stereochemical control are not directly applicable to its synthesis.
However, if unsymmetrical analogues were to be synthesized, for instance, by reacting 5-bromo-2-thenoyl chloride with a different substituted thiophene, the resulting ketone could be asymmetrical. If such a molecule contained chiral centers, either in the substituents or through the introduction of a chiral catalyst during synthesis, then stereochemical control would become a crucial factor. In such cases, asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, would be necessary to control the formation of specific stereoisomers. For the specific case of this compound, its achiral nature simplifies the synthetic strategy, as the focus remains solely on achieving the correct connectivity and regiochemistry.
Advanced Characterization and Solid State Structural Elucidation
Spectroscopic Analysis for Probing Electronic Structure and Molecular Dynamics
Spectroscopic methods are critical for examining the functional groups, electronic transitions, and potential optoelectronic characteristics of a molecule.
A thorough search of scientific databases reveals a lack of published experimental Fourier-transform infrared (FTIR) or Raman spectra specifically for bis(5-bromo-2-thienyl)methanone. Such analyses would be instrumental in identifying the characteristic vibrational modes of its functional groups. For instance, the carbonyl (C=O) stretching frequency would be a key indicator of the electronic environment of the ketone linker, while vibrations associated with the C-Br and C-S bonds, as well as the thiophene (B33073) ring modes, would confirm the compound's structural integrity and provide insights into the effects of bromination. Theoretical calculations, such as Density Functional Theory (DFT), could predict these vibrational frequencies, but experimental verification is essential.
Similarly, there is no readily available experimental data on the electronic absorption (UV-Vis) and emission (photoluminescence) properties of this compound. These spectroscopic techniques are crucial for determining the HOMO-LUMO gap, understanding the nature of electronic transitions (e.g., π-π*), and evaluating the compound's potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The absorption and emission maxima, as well as the quantum yield, would be key parameters to ascertain.
Single-Crystal X-ray Diffraction Studies of this compound and Related Molecular Architectures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
No published single-crystal X-ray diffraction studies for this compound were found. Consequently, its crystallographic parameters—such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ)—remain undetermined. This information is the foundation for any detailed structural analysis.
Without crystallographic data, the molecular conformation and geometry of this compound in the solid state are unknown. Key geometric parameters, including bond lengths, bond angles, and the dihedral angles between the thiophene rings and the central carbonyl group, have not been experimentally determined. This conformation is critical as it influences the molecular packing and, ultimately, the material's properties.
A detailed investigation of the intermolecular forces that govern the crystal packing of this compound has not been reported. The presence of bromine atoms suggests the potential for halogen bonding interactions (C-Br···X, where X is a halogen bond acceptor), which are significant in crystal engineering. Furthermore, the aromatic thiophene rings could participate in π-π stacking interactions. The nature, directionality, and strength of these non-covalent interactions are crucial for understanding the supramolecular architecture and the physical properties of the material. The absence of any cyano groups in the specified molecule precludes the possibility of C≡N…Br halogen bonds.
Computational and Theoretical Investigations of Electronic and Optical Properties
Quantum Chemical Calculations for Electronic Structure Analysis
No specific studies presenting quantum chemical calculations for Bis(5-bromo-2-thienyl)methanone were identified in the current body of scientific literature. Such calculations are crucial for understanding the fundamental electronic properties of a material.
A comprehensive Density Functional Theory (DFT) analysis of this compound, which would detail the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published. This information is vital as the HOMO level relates to the electron-donating ability of the molecule, while the LUMO level corresponds to its electron-accepting ability. The energy difference between these orbitals dictates the electronic band gap.
Without DFT or other quantum chemical calculations, the electronic band gap and electron affinity for this compound remain undetermined. These parameters are critical for predicting the behavior of the material in electronic devices, such as organic solar cells and field-effect transistors.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is a lack of published research employing molecular dynamics (MD) simulations to investigate the conformational landscape and intermolecular interactions of this compound. MD simulations would provide valuable insights into how the molecule behaves in a condensed phase, including how the two thiophene (B33073) rings orient themselves with respect to the central carbonyl group and how neighboring molecules pack together. These factors significantly influence the bulk material's properties.
Theoretical Studies on Optoelectronic Behavior and Charge Transport Pathways
Theoretical studies focusing on the optoelectronic behavior and charge transport pathways of this compound are not available. Such studies are essential for understanding how the molecule absorbs and emits light and how electrical charges move through the material. This knowledge is fundamental for designing and optimizing organic electronic devices.
Applications in Advanced Functional Materials and Polymer Chemistry
Utilization as Monomers and Building Blocks for Conjugated Oligomers and Polymers
The primary application of Bis(5-bromo-2-thienyl)methanone in materials science is its role as a monomer for creating complex macromolecular structures, specifically conjugated oligomers and polymers. The two bromine atoms are strategic functional groups that enable polymerization through various cross-coupling reactions.
Dibrominated thiophene (B33073) derivatives are fundamental building blocks for the synthesis of polythiophenes and oligothiophenes, which are among the most extensively studied classes of conjugated polymers. nih.govresearchgate.net These materials are typically prepared via transition-metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, which form new carbon-carbon bonds. nih.govresearchgate.netnih.gov
In this context, this compound can serve as a difunctional monomer. The bromine atoms at the 5- and 5'-positions can react with organometallic reagents (like organostannanes or organoboronic acids) to achieve chain extension and form a polymer backbone. The resulting polymer would feature a ketone group at regular intervals, interrupting the simple polythiophene conjugation and creating a unique poly(thienyl-ketone-thienyl) structure.
While direct polymerization of this compound is not widely documented, research on the analogous compound, bis(5-chlorothienyl-2)ketone, demonstrates the feasibility of this approach. In that case, the ketone group was found to activate the halogen atoms toward nucleophilic aromatic substitution, enabling the synthesis of novel thermoplastic poly(arylene ether ketone)s. dtic.mil This suggests that the ketone in the bromo-variant would similarly influence its reactivity in cross-coupling polymerizations.
A prevalent strategy in modern polymer chemistry is the design of donor-acceptor (D-A) copolymers to precisely control the electronic band gap and energy levels of the material. In this molecular architecture, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain.
The this compound molecule is inherently an "acceptor" unit due to the electron-withdrawing properties of the central carbonyl (C=O) group. This makes it an ideal candidate for copolymerization with various electron-donating (donor) monomers. By employing a cross-coupling reaction like Suzuki or Stille polymerization, it can be combined with stannylated or boronic-acid-functionalized donor comonomers (such as other thiophenes, fluorenes, or carbazoles) to yield a D-A copolymer.
The properties of the resulting copolymer can be finely tuned by the choice of the donor unit, allowing for the engineering of materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for applications in organic electronics. chemicalbook.com
Development of Functional Materials for Organic Electronics and Photonics
The true value of polymers derived from this compound lies in their potential applications in organic electronic and photonic devices. The unique combination of a conjugated thiophene system with an electron-accepting ketone linker provides a platform for creating materials with tailored optoelectronic properties.
The development of D-A copolymers is a cornerstone of modern organic photovoltaic (OPV) research. chemicalbook.com These materials serve as the active layer in bulk-heterojunction (BHJ) solar cells. The performance of such cells is highly dependent on the band gap and energy level alignment of the donor polymer.
Copolymers incorporating the this compound motif as the acceptor unit could be highly beneficial for OPV applications. The strong electron-withdrawing nature of the methanone (B1245722) bridge would lower both the HOMO and LUMO levels of the resulting polymer. This tuning is critical for achieving efficient photo-induced charge separation and for maximizing the open-circuit voltage (Voc) of the solar cell device. For instance, other brominated thiophene derivatives, like 4,7-bis(5-bromothiophen-2-yl)benzo[c] nih.govdtic.milsigmaaldrich.comthiadiazole, are used as acceptor monomers to create D-A polymers that have demonstrated success in OPV devices. chemicalbook.comcymitquimica.com
Table of Representative Thiophene-Based Monomers in OPVs
| Monomer | Polymer Type | Device Performance Metric |
|---|---|---|
| 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole | D-A Copolymer | Used in BHJ solar cells. chemicalbook.com |
| 2,5-Dibromo-3-hexylthiophene | Homopolymer (P3HT) | A benchmark polymer in OPV research. |
The photophysical properties of conjugated polymers are central to their use in organic light-emitting diodes (OLEDs). The introduction of a ketone group into the polythiophene backbone via the this compound monomer would significantly alter the electronic structure compared to standard polythiophenes.
This modification could influence the polymer's fluorescence spectrum and quantum yield. The ketone unit can break the planarity of the polymer chain and introduce non-radiative decay pathways, but it can also be used to tune the emission color. Depending on the final polymer structure and its interaction with other materials in an OLED stack, polymers derived from this monomer could potentially be explored as emissive materials themselves or as host materials for phosphorescent dopants. The polarity of the ketone group could also enhance intermolecular interactions, which can affect charge transport and device efficiency.
Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics, relying on conjugated polymers as the semiconductor. The charge carrier mobility of the polymer is a critical parameter for OFET performance. While many high-mobility polymers are based on all-thiophene backbones, the introduction of an acceptor unit like the thienyl-ketone can modulate charge transport characteristics. Polymers from this compound would likely exhibit different charge-transport properties compared to P3HT, for example, potentially favoring electron transport (n-type) due to the acceptor moiety.
Furthermore, the presence of the polar ketone group offers a potential advantage for chemical sensing applications. The oxygen atom in the carbonyl group possesses lone pairs of electrons that can act as a binding site for specific analytes through hydrogen bonding or other dipole-dipole interactions. If such an interaction were to occur, it could perturb the electronic properties of the polymer backbone, leading to a measurable change in conductivity or optical properties. This would form the basis of a chemiresistive or colorimetric sensor. Oligothiophenes, in general, are recognized for their potential in this area. semanticscholar.org
Supramolecular Chemistry and Self-Assembly Processes in Material Design
The molecular architecture of this compound, characterized by two 5-bromo-2-thienyl units linked by a ketone, provides a versatile platform for investigating and utilizing various non-covalent interactions in the construction of functional materials. The bromine atoms are particularly significant as they can participate in halogen bonding, a highly directional and tunable interaction that has gained prominence in crystal engineering and materials science.
Detailed research findings on the self-assembly of this compound itself are still emerging. However, the fundamental principles of supramolecular chemistry allow for predictions regarding its behavior. The interplay between halogen bonding, π-π stacking of the thiophene rings, and interactions involving the ketone linker is expected to dictate the formation of distinct and ordered supramolecular assemblies.
The following table summarizes key structural features of this compound and their potential roles in self-assembly:
| Structural Feature | Potential Non-Covalent Interaction | Implication for Self-Assembly |
| Bromine Atoms | Halogen Bonding | Directional control over crystal packing, formation of specific motifs. |
| Thiophene Rings | π-π Stacking | Formation of columnar or layered structures, influencing electronic properties. |
| Carbonyl Group | Dipole-Dipole Interactions, Hydrogen Bond Acceptor | Modulation of intermolecular forces, potential for co-crystallization with hydrogen bond donors. |
Future research will likely focus on the synthesis of co-crystals and polymers incorporating this compound to exploit these non-covalent interactions for the development of new materials with tailored optical, electronic, and sensory properties. The ability to precisely control the self-assembly of this molecule holds significant promise for applications in organic electronics and crystal engineering.
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways for Bis(5-bromo-2-thienyl)methanone and its Analogues
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in this area will likely focus on moving beyond traditional, often harsh, bromination and acylation reactions towards more sustainable alternatives.
Key Research Thrusts:
Green Bromination Techniques: Investigating the use of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) in greener solvents or enzymatic bromination, could significantly reduce the environmental impact of synthesizing this compound.
Catalytic C-H Activation/Bromination: Direct C-H activation followed by bromination represents a highly atom-economical approach. Research into transition-metal catalysts (e.g., palladium, copper) that can selectively functionalize the thiophene (B33073) rings would be a significant advancement. acs.org
Flow Chemistry: The use of microreactor technology can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Developing continuous flow processes for the synthesis of this compound could be a major step towards its industrial production.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps would improve efficiency and reduce waste.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Green Bromination | Reduced use of hazardous reagents, milder reaction conditions. | Catalyst stability and reusability, selectivity in complex molecules. |
| C-H Activation | High atom economy, reduced waste streams. | Regioselectivity control, catalyst cost and lifetime. |
| Flow Chemistry | Precise control, enhanced safety, scalability. | Reactor design and fouling, optimization of reaction parameters. |
| One-Pot Syntheses | Increased efficiency, reduced solvent and energy consumption. | Compatibility of sequential reaction steps, catalyst inhibition. |
Table 1: Comparison of potential novel synthetic strategies for this compound.
Development of Next-Generation Functional Materials with Enhanced Performance Attributes
The unique electronic and structural properties of the this compound core make it an excellent building block for a new generation of functional materials. The bromine atoms serve as versatile handles for post-synthetic modification, allowing for the fine-tuning of material properties.
Potential Applications and Research Directions:
Organic Electronics: Through cross-coupling reactions like Suzuki or Stille, the bromine atoms can be replaced with various aromatic or heteroaromatic units to create conjugated polymers and small molecules. nih.govresearchgate.net These materials could find applications in:
Organic Field-Effect Transistors (OFETs): Tailoring the molecular structure to control packing and energy levels is crucial for achieving high charge carrier mobility. nih.gov
Organic Photovoltaics (OPVs): Designing donor-acceptor copolymers incorporating the this compound moiety could lead to materials with improved light absorption and power conversion efficiencies. acs.org
Organic Light-Emitting Diodes (OLEDs): The thiophene core can be a component of emissive or charge-transporting layers in OLED devices. nih.gov
Sensors: Functionalization of the ketone group or the thiophene rings could lead to chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes.
Bioelectronics: Thiophene-based materials are being explored for their compatibility with biological systems. acs.org Derivatives of this compound could be engineered for applications such as biosensors and scaffolds for tissue engineering. acs.org
| Material Class | Target Application | Key Performance Metric |
| Conjugated Polymers | Organic Photovoltaics | Power Conversion Efficiency (%) |
| Small Molecules | Organic Field-Effect Transistors | Charge Carrier Mobility (cm²/Vs) |
| Functionalized Monomers | Chemical Sensors | Sensitivity and Selectivity |
| Biocompatible Polymers | Bioelectronics | Biocompatibility and Signal Transduction |
Table 2: Potential functional materials derived from this compound.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Computational Science, and Device Engineering
The rational design of new materials with targeted properties requires a synergistic approach that integrates synthesis, theoretical modeling, and device fabrication and testing.
Collaborative Research Areas:
Computational Screening: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic properties (e.g., HOMO/LUMO levels, bandgap), molecular geometry, and absorption spectra of novel this compound derivatives before their synthesis. figshare.com This can guide synthetic efforts towards the most promising candidates.
Structure-Property Relationship Studies: A systematic investigation of how modifications to the molecular structure of this compound analogues affect their solid-state packing, thin-film morphology, and ultimately, their performance in electronic devices is crucial. This feedback loop between synthesis, characterization, and device testing is essential for iterative improvement.
Device Optimization: The performance of a functional material is not solely dependent on its intrinsic properties but also on how it is incorporated into a device. Research into optimizing device architecture, electrode materials, and processing conditions will be vital to fully realize the potential of new materials based on this compound. rsc.org
Investigation of Advanced Thiophene-Based Supramolecular Structures for Unique Material Properties
Supramolecular chemistry offers a powerful bottom-up approach to creating highly ordered functional materials. The ability of thiophene-containing molecules to self-assemble into well-defined nanostructures through non-covalent interactions is a promising area of research. uh.eduresearchgate.net
Future Opportunities in Supramolecular Chemistry:
Controlled Self-Assembly: By introducing functional groups capable of hydrogen bonding, π-π stacking, or other non-covalent interactions, the self-assembly of this compound derivatives into specific architectures like nanowires, nanoribbons, or liquid crystals can be directed. uh.edunih.gov
Host-Guest Chemistry: The ketone moiety and the sulfur atoms of the thiophene rings can act as coordination sites for metal ions or as hydrogen bond acceptors, enabling the formation of host-guest complexes with unique photophysical or catalytic properties.
Supramolecular Polymers: The design of monomers based on this compound that can form long-range, ordered structures through reversible non-covalent bonds could lead to "smart" materials that respond to external stimuli.
| Supramolecular Structure | Driving Interaction | Potential Application |
| Nanowires/Nanoribbons | π-π stacking, van der Waals forces | Anisotropic charge transport |
| Liquid Crystals | Dipole-dipole interactions, shape anisotropy | Displays, optical switches |
| Host-Guest Complexes | Hydrogen bonding, metal coordination | Sensing, catalysis |
| Supramolecular Polymers | Reversible covalent or non-covalent bonds | Self-healing materials, responsive systems |
Table 3: Emerging supramolecular structures based on thiophene derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(5-bromo-2-thienyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via Stille coupling between 5-bromo-2-thienyl stannane and a methanone precursor under palladium catalysis. Bromination steps often employ N-bromosuccinimide (NBS) in chloroform at 0–5°C to minimize side reactions. Purification via column chromatography (hexane/ethyl acetate) yields >95% purity. Reaction temperature and stoichiometric ratios (e.g., 1:1.2 for NBS) are critical to avoid over-bromination .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from dichloromethane/hexane mixtures produces suitable crystals. SHELX software refines torsion angles (e.g., C–S–C–Br dihedral angles ≈ 178.77°) and bond lengths (C–Br: ~1.89 Å), confirming planarity and steric effects. Complementary NMR (¹H/¹³C) and FTIR (C=O stretch: ~1680 cm⁻¹) validate functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
